molecular formula C22H27NO4 B8461063 6-Acetoxy-2-(4-aminophenoxymethyl)-2,5,7,8-tetramethylchroman

6-Acetoxy-2-(4-aminophenoxymethyl)-2,5,7,8-tetramethylchroman

Cat. No. B8461063
M. Wt: 369.5 g/mol
InChI Key: KXZZFHBLQIWILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04572912

Procedure details

24.3 g of 6-acetoxy-2,5,7,8-tetramethyl-2-(4-nitrophenoxymethyl)chroman were dissolved in a mixture of 200 ml of methanol and 20 ml of benzene and reacted for 3 hours under a hydrogen pressure of 45-55 lb/sq. inch (3.1-3.8 bars), using Pearl's hydrogen adding apparatus, in the presence of 7 g of 10% w/w palladium-on-carbon. The palladium-on-carbon was removed by filtration from the reaction mixture and washed with a mixture of 600 ml of acetone and 60 ml of concentrated hydrochloric acid. The filtrate and the washings were combined and the mixture was neutralized with sodium bicarbonate. The solvent was then distilled off, and the crude crystals obtained were dissolved in ethyl acetate. The ethyl acetate solution was washed with water and dried over anhydrous sodium sulfate. The ethyl acetate was then distilled from the extract, and the crude substance obtained was washed with a 1:1 by volume mixture of benzene and cyclohexane, giving the desired 6-acetoxy-2-(4-aminophenoxymethyl)-2,5,7,8-tetramethylchroman, melting at 138°-140° C.
Name
6-acetoxy-2,5,7,8-tetramethyl-2-(4-nitrophenoxymethyl)chroman
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:6]([CH3:29])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([CH3:28])([CH2:17][O:18][C:19]1[CH:24]=[CH:23][C:22]([N+:25]([O-])=O)=[CH:21][CH:20]=1)[CH2:9][CH2:8]2)(=[O:3])[CH3:2].[H][H]>CO.C1C=CC=CC=1.C(OCC)(=O)C.[Pd]>[C:1]([O:4][C:5]1[C:6]([CH3:29])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([CH2:17][O:18][C:19]1[CH:20]=[CH:21][C:22]([NH2:25])=[CH:23][CH:24]=1)([CH3:28])[CH2:9][CH2:8]2)(=[O:3])[CH3:2]

Inputs

Step One
Name
6-acetoxy-2,5,7,8-tetramethyl-2-(4-nitrophenoxymethyl)chroman
Quantity
24.3 g
Type
reactant
Smiles
C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(COC1=CC=C(C=C1)[N+](=O)[O-])C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 3 hours under a hydrogen pressure of 45-55 lb/sq
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The palladium-on-carbon was removed by filtration from the reaction mixture
WASH
Type
WASH
Details
washed with a mixture of 600 ml of acetone and 60 ml of concentrated hydrochloric acid
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
CUSTOM
Type
CUSTOM
Details
the crude crystals obtained
WASH
Type
WASH
Details
The ethyl acetate solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The ethyl acetate was then distilled from the extract
CUSTOM
Type
CUSTOM
Details
the crude substance obtained
WASH
Type
WASH
Details
was washed with a 1:1 by volume mixture of benzene and cyclohexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(C)COC1=CC=C(C=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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